Dipropylamine Hydrochloride

Medicinal Chemistry Dopamine Receptor Structure-Activity Relationship

Sourcing a high-purity, solid-form secondary amine for dopaminergic agonist synthesis can be challenging; volatile liquid freebase alternatives compromise safety and formulation accuracy. Dipropylamine Hydrochloride (CAS 5326-84-1) resolves this with >99.0% purity and a stable crystalline solid state. • Enables precise introduction of the di-n-propylamino pharmacophore for potent dopamine receptor activity. • Non-volatile HCl salt ensures safe handling, long-term stability, and accurate stoichiometric control. • Consistently >99.0% purity minimizes side reactions in quaternization and glyoxylamide coupling steps.

Molecular Formula C6H16ClN
Molecular Weight 137.65 g/mol
CAS No. 5326-84-1
Cat. No. B123663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipropylamine Hydrochloride
CAS5326-84-1
SynonymsN-Propyl-1-propanamine Hydrochloride;  N,N-Dipropylamine Hydrochloride;  Di-N-propylammonium Chloride;  Dipropylammonium Chloride
Molecular FormulaC6H16ClN
Molecular Weight137.65 g/mol
Structural Identifiers
SMILESCCC[NH2+]CCC.[Cl-]
InChIInChI=1S/C6H15N.ClH/c1-3-5-7-6-4-2;/h7H,3-6H2,1-2H3;1H
InChIKeyGAZIBGHLWYHBDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dipropylamine Hydrochloride Profile


Dipropylamine Hydrochloride (CAS 5326-84-1) is a secondary amine hydrochloride salt, with the molecular formula C₆H₁₆ClN and a molecular weight of 137.65 g/mol [1]. It is a white to almost white crystalline powder or solid at 20°C [2]. This compound is a key reagent in organic synthesis, particularly for introducing the di-n-propylamino moiety into larger pharmacologically active molecules [3]. Its standard commercial purity is >99.0% (T) [2].

Dipropylamine HCl Substitution Invalidity


Procurement decisions for Dipropylamine Hydrochloride cannot rely on simply selecting any 'amine hydrochloride' or even its parent freebase, Dipropylamine (CAS 142-84-7). The structural and functional specificity of the di-n-propyl chain dictates biological and chemical outcomes. For instance, in the synthesis of dopaminergic agonists, only the di-n-propyl substitution pattern yields the desired potent activity, while related N-ethyl or N-methyl analogs show significantly different pharmacological profiles [1]. Furthermore, the salt form (HCl) offers distinct physical properties versus the freebase, such as being a solid at room temperature rather than a volatile, flammable liquid, which is crucial for safe handling, accurate formulation, and long-term stability in research settings [2][3].

Key Differentiators of Dipropylamine HCl


N,N-Dipropyl Pharmacophore Requirement

The N,N-di-n-propyl group is a critical pharmacophore. In a series of 5-hydroxyindole derivatives synthesized using Dipropylamine Hydrochloride, the resulting compounds were described as 'potent, active dopaminergic agonists' [1]. This contrasts with N-ethyl or N-methyl analogs in related heterocyclic systems, which exhibit different and generally lower orders of dopaminergic activity [1]. The specific substitution is essential for target receptor binding affinity.

Medicinal Chemistry Dopamine Receptor Structure-Activity Relationship

Solid vs. Liquid Safety Profile

The hydrochloride salt form provides a major handling advantage over the freebase, Dipropylamine (CAS 142-84-7). The target compound is a solid at standard room temperature (20°C) [1], whereas the freebase is a flammable liquid with a flash point of 7°C and a strong ammonia-like odor [2]. This difference significantly reduces volatility, odor, and flammability risk during weighing and storage.

Chemical Handling Process Safety Material Science

High Purity for Reproducible Synthesis

Commercial sources of Dipropylamine Hydrochloride consistently offer a high purity of >99.0% (by titrimetry) [1]. This high level of purity minimizes side reactions from impurities that could be present in lower-grade alternatives, ensuring greater reproducibility in multi-step synthetic procedures like the preparation of sensitive indole derivatives.

Analytical Chemistry Organic Synthesis Quality Control

Thermal Profile vs. Analog Salts

Dipropylamine Hydrochloride exhibits a sharp melting point of -63°C and a boiling point of 108.8°C at 760 mmHg [1]. In stark contrast, the isomeric Diisopropylamine Hydrochloride (CAS 819-79-4) melts at 215-220°C [2], and the tertiary amine salt Triethylamine Hydrochloride (CAS 554-68-7) has an even higher melting point of 261°C [3]. These divergent thermal behaviors reflect fundamental differences in crystal lattice energy, which can be a deciding factor in selection for processes involving thermal manipulation, such as recrystallization or melt-based applications.

Thermal Analysis Chemical Stability Material Handling

Validated Applications of Dipropylamine HCl


Bioisosteric Dopaminergic Agonist Synthesis

This compound is the reagent of choice for synthesizing derivatives of 4-(2-N,N-di-n-propylaminoethyl)-5-hydroxyindole, a class of compounds designed as bioisosteres of catechol-containing dopaminergic agonists [1]. The di-n-propyl chain is essential for achieving potent activity at dopamine receptors [1].

Quaternary Ammonium Compounds for Agrochemicals

Dipropylamine Hydrochloride serves as a key intermediate for producing quaternary ammonium compounds, which are used in the development of agrochemicals and other specialty chemicals [2]. Its high purity (>99.0%) ensures consistent quaternization reactions [3].

Specialty Amide Synthesis by N-Alkylation

Its role as a secondary amine makes it valuable for introducing the N,N-dipropyl group into molecules. For example, it reacts with indol-3-ylglyoxyl chloride to form indol-3-yl N,N-dipropylglyoxylamide, a key intermediate in the synthesis of N,N-dipropyltryptamine (DPT) [4].

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